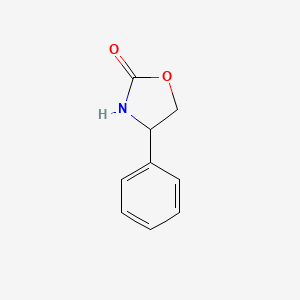
4-Phenyloxazolidin-2-one
描述
4-Phenyloxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its utility in organic synthesis, particularly as a chiral auxiliary in asymmetric synthesis. Its structure consists of an oxazolidinone ring with a phenyl group attached to the fourth carbon atom, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals .
作用机制
Target of Action
The primary target of 4-Phenyloxazolidin-2-one is the SARS-CoV-2 main protease (6LU7) . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a key target for antiviral drug development .
Mode of Action
This compound interacts with its target through a [4+2] cycloaddition reaction . This reaction involves the addition of a diene, a molecule with two alternating double bonds, and a dienophile, an electron-deficient alkene, to form a cyclohexene system . The compound’s interaction with its target results in a regio- and stereoselective reaction .
Biochemical Pathways
The compound affects the hetero Diels–Alder (HDA) reaction pathway . This pathway involves the reaction of a diene and an ethylene derivative, typically incorporating heteroatoms such as oxygen, nitrogen, or sulfur . The HDA reaction pathway leads to the formation of diverse and valuable chemical structures .
Result of Action
The result of the compound’s action is the formation of a cyclohexene system . This system is formed as a result of the [4+2] cycloaddition reaction between this compound and its target . The formation of this system could potentially inhibit the activity of the SARS-CoV-2 main protease, thereby exerting an antiviral effect .
生化分析
Biochemical Properties
It has been used as a chiral auxiliary in Diels–Alder reactions This suggests that it may interact with enzymes and other biomolecules involved in these reactions
Cellular Effects
It is known to participate in Diels–Alder reactions, which are fundamental in the synthesis of six-membered rings in organic chemistry . This suggests that it may influence cellular processes related to these reactions.
Molecular Mechanism
It is known to participate in Diels–Alder reactions , suggesting that it may exert its effects at the molecular level through these reactions. It may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known to be a stable compound
Metabolic Pathways
It is known to participate in Diels–Alder reactions , suggesting that it may interact with enzymes or cofactors involved in these reactions
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenyloxazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with ethylene carbonate under basic conditions. Another method includes the reaction of phenyl isocyanate with ethylene oxide, followed by cyclization .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as sodium or lithium in liquid ammonia is also prevalent to facilitate the cyclization process .
化学反应分析
Types of Reactions: 4-Phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
科学研究应用
4-Phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
相似化合物的比较
- 4-Isopropyloxazolidin-2-one
- 3-Methylisoindolin-1-one
- 4,5-Disubstituted oxazolidin-2-ones
Comparison: Compared to similar compounds, 4-phenyloxazolidin-2-one is unique due to its phenyl group, which enhances its stability and reactivity in asymmetric synthesis. This makes it particularly effective as a chiral auxiliary, offering higher diastereoselectivity and enantioselectivity in various reactions .
属性
IUPAC Name |
4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNMIOWVJVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325290 | |
| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7480-32-2 | |
| Record name | 7480-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-phenyloxazolidin-2-one employed in asymmetric synthesis?
A: this compound acts as a chiral auxiliary by temporarily attaching to a substrate molecule, directing reactions to favor the formation of a specific enantiomer or diastereomer. This chiral auxiliary is then cleaved, yielding the desired optically active product. [, , , , , ]
Q2: What types of reactions benefit from the use of this compound as a chiral auxiliary?
A: Research demonstrates its utility in various reactions, including Diels-Alder reactions [, ], alkylations [], conjugate additions [, ], and the synthesis of unusual amino acids. [, ]
Q3: Can you provide an example of this compound's effectiveness in controlling stereochemistry?
A: In the synthesis of (+/-)-flustramine A and its derivatives, researchers utilized (R)-4-phenyloxazolidin-2-one for the optical resolution of a key intermediate carboxylic acid, showcasing its ability to isolate specific enantiomers. []
Q4: How does the choice of this compound derivatives impact reaction outcomes?
A: Different derivatives, such as (S)-5,5-dimethyl-4-phenyloxazolidin-2-one (SuperQuat), can significantly influence diastereoselectivity in reactions like the allylation of exocyclic N-acyliminium ions. []
Q5: Has this compound been used in the synthesis of bioactive molecules?
A: Yes, a study highlighted the use of this compound in the synthesis of a bioactive component from Zingiber cassumunar Roxb., demonstrating its applicability in natural product synthesis. []
Q6: What is known about the mechanism of stereochemical control exerted by this compound?
A: Studies on free radical additions to 3-cinnamoyloxazolidin-2-ones, including derivatives of this compound, suggest an interplay between the stability of intermediate adduct radicals and the electrophilicity of the adding radicals as crucial factors influencing regioselectivity. []
Q7: Are there crystallographic studies available for compounds containing this compound?
A: Yes, crystal structures of various compounds incorporating this compound have been determined, providing valuable insights into their conformations and intermolecular interactions. Examples include O-ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate [], (S)-3-[(S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one 0.67-hydrate [], and (R)-3-[(E)-3-(2-Furyl)acryloyl]-5,5-dimethyl-4-phenyloxazolidin-2-one [].
Q8: Has this compound been used in the development of metal catalysts?
A: Researchers have synthesized and characterized tetrakis[(4S)-4-phenyloxazolidin-2-one]dirhodium(II) ([Rh2{(4S)-phox}4]), demonstrating its catalytic activity in various metal carbene transformations with unique selectivity profiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



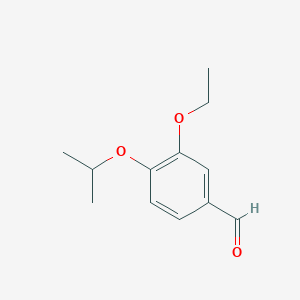


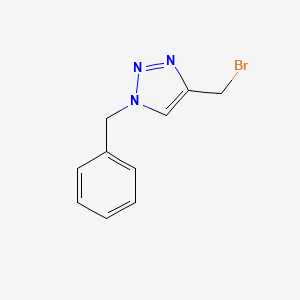

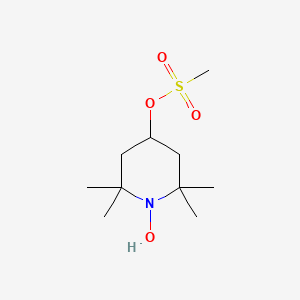
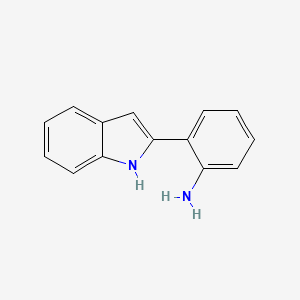

![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)




